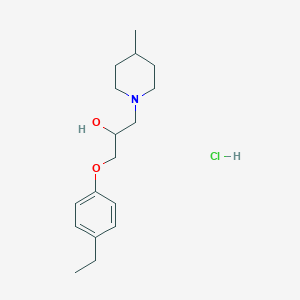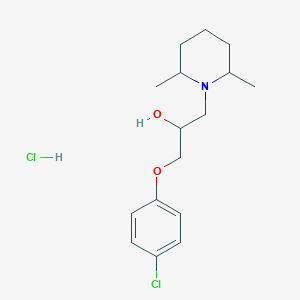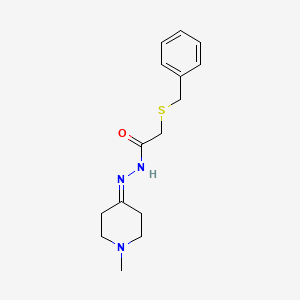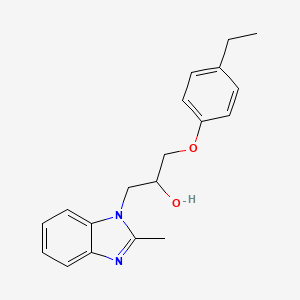![molecular formula C14H22N2OS B4903372 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B4903372.png)
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
将来の方向性
The future directions for research on “N-(1-isopropyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide” could involve further investigation into its potential biological activities, synthesis methods, and safety profile. As mentioned earlier, a related compound has shown promise as an inhibitor against Influenza A Virus (IAV) entry . This suggests that “N-(1-isopropyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide” and similar compounds could be of interest in antiviral research.
作用機序
Target of Action
The primary target of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
Pralsetinib acts as a highly potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by RET, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects several biochemical pathways. RET is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are critical for cell growth and survival . By inhibiting RET, Pralsetinib disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
It is known to be soluble in dmso, indicating that it may have good absorption and distribution characteristics . The compound’s bioavailability, metabolism, and excretion properties would need further investigation.
Result of Action
The inhibition of RET by Pralsetinib leads to a decrease in cell proliferation and survival, particularly in cancer cells that harbor RET mutations . This results in the suppression of tumor growth . In preclinical studies, Pralsetinib has shown efficacy in inhibiting tumor growth in various RET-driven cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(propan-2-yl)piperidine-4-amine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
科学的研究の応用
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
- N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine
Uniqueness
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the piperidine moiety
特性
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)16-8-6-12(7-9-16)15-14(17)13-5-4-11(3)18-13/h4-5,10,12H,6-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBOBPTCCEMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[3-(4-fluorophenoxy)propanoyl]piperidine-4-carboxylate](/img/structure/B4903295.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4903298.png)


![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4903318.png)
![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-beta-alanyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4903324.png)


![3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4903337.png)
![3-ethyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4903359.png)
![ethyl 1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4903366.png)


